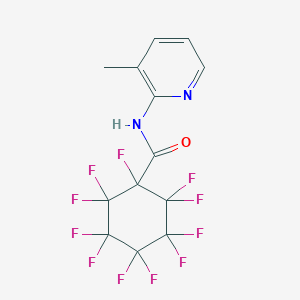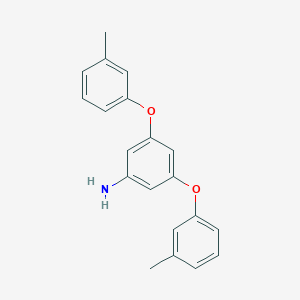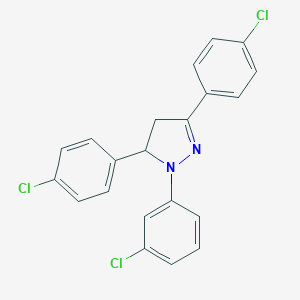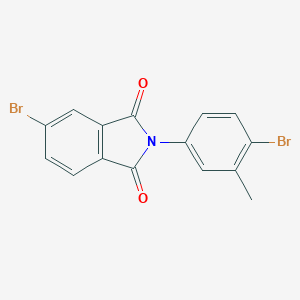![molecular formula C25H36N2O2 B391146 3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA](/img/structure/B391146.png)
3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is an organic compound with the molecular formula C25H36N2O2 It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkoxides, onto the aromatic rings.
科学研究应用
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry: Used in the development of specialty chemicals, including surfactants, lubricants, and polymers. Its properties can be tailored for specific industrial applications.
作用机制
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-phenyl-N’-(2,6-dimethylphenyl)urea: Lacks the decyloxy group, which may affect its solubility and reactivity.
N-[4-(methoxy)phenyl]-N’-(2,6-dimethylphenyl)urea: Contains a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
N-[4-(decyloxy)phenyl]-N’-(phenyl)urea: Lacks the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both the decyloxy and dimethyl groups. These substituents can significantly impact its solubility, reactivity, and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C25H36N2O2 |
|---|---|
分子量 |
396.6g/mol |
IUPAC 名称 |
1-(4-decoxyphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-20(2)13-12-14-21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28) |
InChI 键 |
FYXFRWCADPLNHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391065.png)
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
![2-(4-fluorophenyl)-3-(4-methylbenzoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391067.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B391069.png)
![N-[3-nitro-5-(3-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391074.png)

![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
![4-{[4-(dimethylamino)benzylidene]amino}-N-octylbenzamide](/img/structure/B391080.png)
![4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B391082.png)
![4-nitro-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391083.png)

